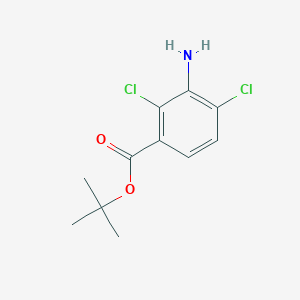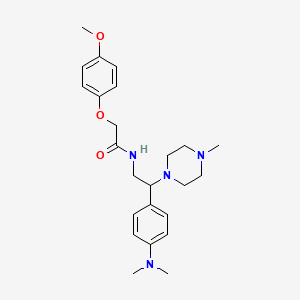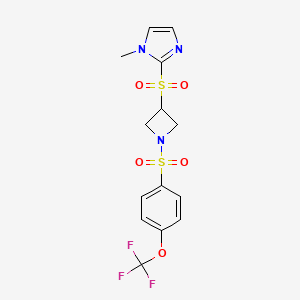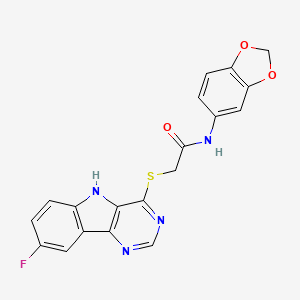![molecular formula C14H18FNO4S B2784045 3-{1-[(2-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid CAS No. 1305236-85-4](/img/structure/B2784045.png)
3-{1-[(2-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to “3-{1-[(2-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides offer better in vitro potency . Protodeboronation of alkyl boronic esters using a radical approach has also been reported .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidyl ring attached to a propanoic acid group and a 2-fluorophenylsulfonyl group. The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis
The chemical reactions involving “this compound” could involve electrophilic aromatic substitution . This is a common reaction type for aromatic compounds, where an electrophile attacks the aromatic ring to form a cationic intermediate .科学的研究の応用
Resolution and Stereochemistry
The resolution of structurally similar nonsteroidal antiandrogens highlights the importance of stereochemistry in drug activity. For example, the resolution of 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide, a compound with a similar structure, was achieved by chromatographic separation, demonstrating the critical role of the R absolute configuration in drug potency (Tucker & Chesterson, 1988).
Fluorescent Amino Acids for Protein Studies
The development of fluorescent amino acids, such as 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid (dansylalanine), enables the selective and efficient incorporation into proteins at defined sites. This approach is powerful for studying protein structure, dynamics, and interactions, providing insights into protein unfolding and biomolecular interactions in vitro and in vivo (Summerer et al., 2006).
Proton Exchange Membranes for Fuel Cells
The synthesis of comb-shaped poly(arylene ether sulfone)s as proton exchange membranes demonstrates the application of sulfonated polymers in fuel cell technology. These membranes exhibit high proton conductivity and are characterized by their sulfonated side chains, which are critical for their performance as polyelectrolyte membrane materials (Kim, Robertson, & Guiver, 2008).
Sulfonated Block Copolymers for Fuel-Cell Applications
Sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups have been synthesized for fuel-cell applications. These materials exhibit high proton conductivity and mechanical properties, making them promising candidates for fuel-cell membranes (Bae, Miyatake, & Watanabe, 2009).
Synthesis and Structural Activity Relationships
The synthesis and evaluation of 3-substituted derivatives of 2-hydroxypropionanilides, including compounds similar in structure to "3-{1-[(2-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid," have been explored for their antiandrogen activity. This research underscores the significance of chemical structure in determining the biological activity of potential therapeutic agents (Tucker, Crook, & Chesterson, 1988).
Safety and Hazards
The safety data sheet for a similar compound, 1-(2-Fluorophenyl)piperazine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin . It is recommended to handle the compound with appropriate personal protective equipment and in a well-ventilated area .
特性
IUPAC Name |
3-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c15-12-5-1-2-6-13(12)21(19,20)16-9-3-4-11(10-16)7-8-14(17)18/h1-2,5-6,11H,3-4,7-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRPPYMPSAPZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2F)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

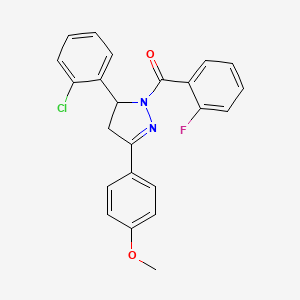
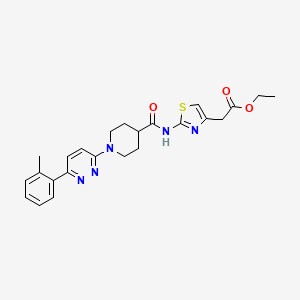
![2-ethyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2783967.png)
![5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride](/img/structure/B2783968.png)
![8-[(Dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one](/img/structure/B2783969.png)
![3-Methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B2783970.png)
![N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2783971.png)
![3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2783972.png)

